
1,2,3,4-Tetrahydro-1,4-methano-naphthalene-2,3-diol
Vue d'ensemble
Description
1,2,3,4-Tetrahydro-1,4-methano-naphthalene-2,3-diol, also known as THMND, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. THMND is a bicyclic compound that has a naphthalene ring and a diol functional group. In
Applications De Recherche Scientifique
1,2,3,4-Tetrahydro-1,4-methano-naphthalene-2,3-diol has been studied for its potential therapeutic applications in various fields of research. In the field of cancer research, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models of arthritis. Additionally, this compound has been studied for its potential use as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and apoptosis.
Mécanisme D'action
The mechanism of action of 1,2,3,4-Tetrahydro-1,4-methano-naphthalene-2,3-diol is not fully understood, but it is thought to involve the modulation of various signaling pathways. This compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. This compound has also been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in animal models. This compound has been shown to reduce levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of arthritis. This compound has also been shown to increase levels of antioxidant enzymes, such as superoxide dismutase and catalase, in animal models of oxidative stress. Additionally, this compound has been shown to reduce tumor growth and angiogenesis in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
1,2,3,4-Tetrahydro-1,4-methano-naphthalene-2,3-diol has several advantages and limitations for lab experiments. One advantage is that it is readily available and relatively inexpensive. This compound is also stable under normal laboratory conditions and can be stored for extended periods of time. However, one limitation is that this compound has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, this compound has poor bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for research on 1,2,3,4-Tetrahydro-1,4-methano-naphthalene-2,3-diol. One direction is to further explore its potential as an anti-inflammatory agent, as it has shown promise in animal models of arthritis. Another direction is to investigate its potential as a neuroprotective agent, as it has shown protective effects on neurons in vitro. Additionally, more research is needed to fully understand the mechanism of action of this compound and to identify potential targets for therapeutic intervention.
Propriétés
IUPAC Name |
tricyclo[6.2.1.02,7]undeca-2,4,6-triene-9,10-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-10-8-5-9(11(10)13)7-4-2-1-3-6(7)8/h1-4,8-13H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBAQAHAWLUGNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C1C3=CC=CC=C23)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



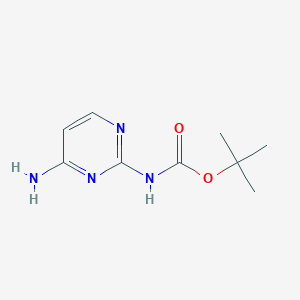
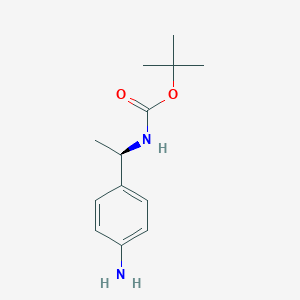
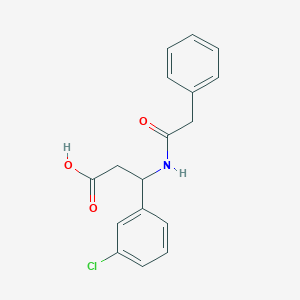
![N-[4-[4-amino-7-[4-(4-methylpiperazin-1-yl)cyclohexyl]pyrrolo[2,3-d]pyrimidin-5-yl]-2-fluorophenyl]-2,3-dichlorobenzenesulfonamide](/img/structure/B3256006.png)
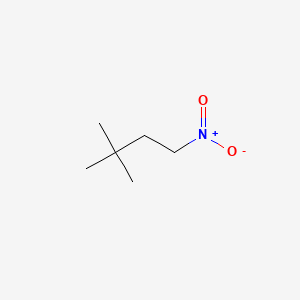


![Methyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B3256020.png)
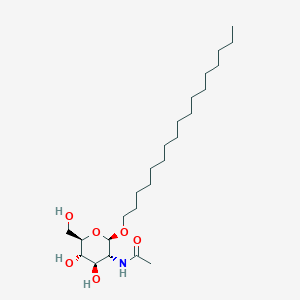

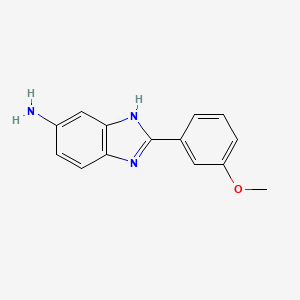


![N-Methyl-N-[(2S)-1-phenylpropan-2-yl]formamide](/img/structure/B3256066.png)